N-methylisoquinolin-1-amine
Overview
Description
N-methylisoquinolin-1-amine is a chemical compound with the CAS Number: 46000-11-7 . It has a molecular weight of 158.2 and its IUPAC name is N-methyl-1-isoquinolinamine . It is a solid substance and has broad applications in various scientific fields.
Molecular Structure Analysis
The molecular formula of this compound is C10H10N2 . The InChI code is 1S/C10H10N2/c1-11-10-9-5-3-2-4-8(9)6-7-12-10/h2-7H,1H3,(H,11,12) .Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Parkinson's Disease Research
N-methylisoquinolin-1-amine and its derivatives have been studied in relation to Parkinson's disease. A compound 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) was found in mouse brain and parkinsonian cerebrospinal fluid (CSF), suggesting a potential link with Parkinson's disease (Kotake et al., 1995). Another study identified Tetrahydroisoquinoline and 1-methyl-tetrahydroisoquinoline as novel endogenous amines in the rat brain, potentially implicating them in parkinsonism (Kohno et al., 1986). Additionally, 1-methyl-1,2,3,4-tetrahydroisoquinoline was shown to have neuroprotective effects on cultured rat mesencephalic neurons against various neurotoxins, indicating its potential for Parkinson's disease treatment (Kotake et al., 2005).
Biochemical Research and Pharmacology
Research has been conducted on the synthesis and biochemical properties of this compound derivatives. For instance, studies on the synthesis of C3/C1-substituted Tetrahydroisoquinolines indicate potential applications in developing novel anticancer agents (Mihoubi et al., 2015). Another study explores the isolation and characterization of Reticuline N-Methyltransferase involved in the biosynthesis of alkaloids in opium poppy, showcasing the role of this compound in plant biochemistry (Morris & Facchini, 2016).
Safety and Hazards
The safety information for N-methylisoquinolin-1-amine includes several hazard statements: H302, H315, H320, H335 . These correspond to potential hazards related to ingestion, skin irritation, eye irritation, and respiratory irritation . The recommended precautionary statements are P261, P280, P301+P312, P302+P352, P305+P351+P338 , which involve avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific measures to take if swallowed or if it comes in contact with skin or eyes .
Relevant Papers There are several peer-reviewed papers related to this compound . For instance, one study discusses the synthesis and functional characterization of substituted isoquinolinones as MT2-Selective Melatoninergic Ligands . Another paper discusses the development of 3-aryl-1-isoquinolinamines as potent antitumor agents .
Mechanism of Action
Biochemical Pathways
, it’s worth noting that isoquinoline derivatives have been shown to inhibit the proliferation of certain cancer cells. This suggests that N-Methylisoquinolin-1-amine may have a role in modulating cell growth and division, but more research is needed to confirm this.
Pharmacokinetics
The compound is noted to have high gi absorption and is bbb permeant . It is also noted to be a CYP1A2 inhibitor . These properties could potentially impact the compound’s bioavailability and overall pharmacokinetic profile.
Result of Action
Given the compound’s potential role in inhibiting cell proliferation , it’s possible that it may induce changes in cell growth and division.
Action Environment
It’s worth noting that the synthesis of isoquinoline derivatives can be influenced by various factors, including the presence of metal catalysts and the nature of the reaction environment .
Properties
IUPAC Name |
N-methylisoquinolin-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-11-10-9-5-3-2-4-8(9)6-7-12-10/h2-7H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILUZSWZYDFPMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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